molecular formula C10H21NO B13213160 1-[1-(Aminomethyl)cyclohexyl]propan-1-ol

1-[1-(Aminomethyl)cyclohexyl]propan-1-ol

Cat. No.: B13213160
M. Wt: 171.28 g/mol
InChI Key: JLNMXNKPONKDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Aminomethyl)cyclohexyl]propan-1-ol is an organic compound with the molecular formula C10H21NO It is a cyclohexyl derivative with an aminomethyl group and a propanol group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclohexyl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with propanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclohexyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclohexyl]propan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclohexyl and propanol groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(Aminomethyl)cyclohexyl]butan-1-ol: A similar compound with a butanol group instead of a propanol group.

    1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: A compound with an ethanol group instead of a propanol group.

    1-[1-(Aminomethyl)cyclohexyl]methanol: A compound with a methanol group instead of a propanol group.

Uniqueness

1-[1-(Aminomethyl)cyclohexyl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclohexyl]propan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-9(12)10(8-11)6-4-3-5-7-10/h9,12H,2-8,11H2,1H3

InChI Key

JLNMXNKPONKDBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCCC1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.